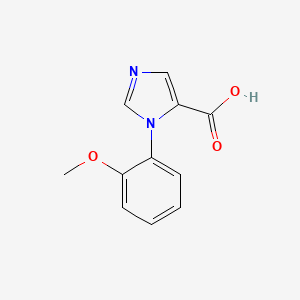

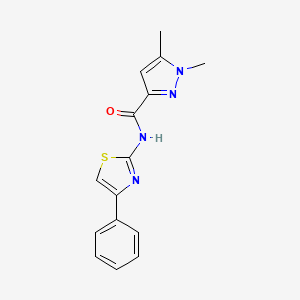

1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, the compound 5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione was obtained by condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction .Applications De Recherche Scientifique

Corrosion Inhibition

One notable application of imidazole derivatives, including those related to 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid, is in the field of corrosion inhibition. These compounds have been synthesized and investigated for their efficiency in protecting metals against corrosion. For instance, the derivative 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, among others, demonstrated significant corrosion inhibition on mild steel in acidic solutions, showcasing up to 96% efficiency. The study highlighted the imidazole derivatives' strong adsorption following the Langmuir model and indicated their utility as mixed-type corrosion inhibitors, which involve both physisorption and chemisorption mechanisms (Prashanth et al., 2021).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Imidazole derivatives, including those structurally similar to this compound, have been employed in constructing coordination polymers and MOFs. These frameworks have diverse applications, ranging from catalysis to gas storage and separation. A study involving 2-(3-methoxyphenyl)-1H-imidazole-4,5-dicarboxylic acid and its dimethoxy variant as ligands resulted in the synthesis of several polymers with intriguing structures and properties, such as thermal stability and photoluminescence, highlighting the versatility of these imidazole-based ligands in designing functional materials (Xiong et al., 2013).

Anticancer and Antimicrobial Activities

The structural motif of this compound is found in compounds investigated for biological activities, including anticancer and antimicrobial effects. Research has demonstrated that certain imidazole-containing compounds exhibit promising anticancer properties against various cancer cell lines. For example, derivatives synthesized for their antiproliferative effects showed significant activity, underscoring the potential of imidazole frameworks in medicinal chemistry and drug development (Karthikeyan et al., 2017).

Spectroscopic Analysis and Molecular Docking

Imidazole derivatives are also a focal point for spectroscopic analysis and computational studies, including molecular docking, to understand their reactivity and potential interactions with biological targets. This approach aids in elucidating the mechanisms behind their biological activities and in the design of novel compounds with enhanced efficacy. Studies combining experimental and computational methods offer insights into the reactive properties of imidazole derivatives, paving the way for their application in various scientific fields (Hossain et al., 2018).

Mécanisme D'action

Target of Action

For instance, Urapidil, a drug synthesized from 1-(2-methoxyphenyl)piperazine, is known to interact with the 5HT-1A receptor .

Mode of Action

For example, Urapidil, a related compound, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

For instance, a synthetic chalcone derivative, DPP23, has been found to exert antitumor activity through ROS-mediated apoptosis in cancer cells . It was found to modulate the expression of several genes involved in glutathione metabolism, which is crucial for maintaining cellular redox balance .

Pharmacokinetics

For instance, the pharmacokinetic parameters of certain decoquinate derivatives were evaluated after intravenous and oral administration to male C57BL/6 mice .

Result of Action

For example, Urapidil, a related compound, is known to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Action Environment

For instance, the synthesis of Urapidil involves a reaction catalyzed by Yb(OTf)3 in acetonitrile , indicating that the reaction environment can influence the formation of the compound.

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-8(10)13-7-12-6-9(13)11(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIGXQOOKOSWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)

![4-bromo-N-[4-oxo-2-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]benzamide](/img/structure/B2872381.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2872383.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2872389.png)

![8-(4-fluorophenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2872390.png)

![2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide](/img/structure/B2872395.png)